3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate
Description
The compound 3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate (hereafter referred to by its common name, sitagliptin phosphate monohydrate) is a dipeptidyl peptidase-4 (DPP-4) inhibitor approved for managing type 2 diabetes mellitus. Its molecular formula is C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O, with a molecular weight of 523.32 g/mol . Structurally, it features a triazolopiperazine core substituted with trifluoromethyl and fluorophenyl groups, linked to a β-amino ketone moiety (Figure 1) .
Properties
IUPAC Name |
3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPYTJVDPQTBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N5O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
First-Generation Process: Asymmetric Hydrogenation of β-Keto Esters
Merck’s initial approach (Scheme 1) began with β-keto ester 2 , which underwent ruthenium-catalyzed asymmetric hydrogenation to yield β-hydroxy acid 3 with >99% enantiomeric excess (ee). Subsequent steps converted the hydroxyl group to a protected amine via mesylation, amination, and coupling with triazolopiperazine 6 . While this route achieved a 52% overall yield, it suffered from poor atom economy and multiple isolations, generating significant waste.
Second-Generation Process: Enamine Reduction and Dynamic Resolution
To circumvent noble metal catalysts, Merck developed a route starting from enamine 8 , which was reduced with NaBH4 to racemic β-amino ester 9 . Dynamic kinetic resolution using (-)-di-p-toluoyl-L-tartaric acid provided the (R)-enantiomer in 11% overall yield. Although cost-effective, the low yield and reliance on resolution steps limited its scalability.
Third-Generation Process: Enzymatic Resolution
The latest iteration employs lipase-mediated resolution of β-amino ester intermediates, achieving higher enantioselectivity and reducing purification steps. This method remains proprietary but is noted for its improved sustainability profile.
Academic and Alternative Synthetic Approaches
Chemical Resolution via Chiral Acids
Ye et al. (2021) optimized the second-generation Merck route by employing (-)-di-p-toluoyl-L-tartaric acid to resolve racemic β-amino ester intermediates. The reduction of enamine 8 with NaBH4 in THF at 0°C afforded racemic 9 , which was resolved with the chiral acid in ethanol to yield (R)-9 in 76% ee. Recrystallization improved this to >99% ee, albeit with a modest 11% overall yield.
Asymmetric Hydrogenation of β-Ketoamides
An alternative pathway involves asymmetric hydrogenation of β-ketoamide 12 using Rhodium-(S)-Binap complexes, achieving 98% ee in the β-amino amide product. This method avoids resolution steps and reduces waste, but the high cost of rhodium catalysts remains a barrier for large-scale applications.
Synthesis of Key Intermediates
Triazolopiperazine Ring Construction
The 3-trifluoromethyl triazolopiperazine moiety is synthesized via cyclocondensation of hydrazine derivatives with piperazine precursors. For example, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (X ) is prepared in three steps from commercially available 2-chloro-1,1,1-trifluoroacetone and piperazine.
Coupling of β-Amino Acid and Triazolopiperazine
The critical amide bond formation between the β-amino acid and triazolopiperazine is achieved using carbodiimide coupling agents. Example 7 from Ambeed (2020) illustrates this step: (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid is coupled with X using EDC/HOBT in dichloromethane, yielding 86% of tert-butyl carbamate intermediate 10 . Deprotection with HCl in dioxane followed by phosphate salt formation affords the final compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Coupling reactions in DMF at 0–25°C (Example 7) provided higher yields (86%) compared to dichloromethane (47.5%), likely due to improved solubility of intermediates. Elevated temperatures (65–70°C) in acetonitrile with DIEA further enhanced reaction rates, yielding 82%.
Catalytic Systems
Comparative studies show that EDC/HOBT outperforms CDI in activating the carboxylic acid, minimizing side reactions like racemization. The use of DIEA as a base in acetonitrile neutralizes HCl byproducts, preventing catalyst poisoning.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Cost Drivers | Scalability |
|---|---|---|---|---|
| Merck Asymmetric Hydrogenation | Ru-catalyzed hydrogenation | 52 | Noble metal catalysts | High |
| Chemical Resolution | NaBH4 reduction + chiral resolution | 11 | (-)-Di-p-toluoyl-L-tartaric acid | Moderate |
| Academic β-Ketoamide Route | Rh-catalyzed hydrogenation | 68 | Rhodium catalysts | Low |
| EDC/HOBT Coupling | Carbodiimide-mediated coupling | 86 | EDC/HOBT reagent cost | High (benchmark) |
The EDC/HOBT coupling route emerges as the most efficient for small-scale synthesis, whereas Merck’s enzymatic resolution offers better sustainability for industrial production .
Chemical Reactions Analysis
Sitagliptin phosphate hydrate undergoes various chemical reactions, including:
Reduction: The reduction of enamines using NaBH4 is a common reaction in the synthesis of sitagliptin phosphate hydrate.
Resolution: The use of (−)-di-p-toluoyl-L-tartaric acid to resolve racemates is another key reaction.
Asymmetric Hydrogenation: This reaction involves the hydrogenation of β-ketomide intermediates to produce optically pure sitagliptin.
Scientific Research Applications
Antidiabetic Properties
One of the most significant applications of this compound is in the treatment of diabetes. It is structurally related to Sitagliptin , a well-known DPP-4 inhibitor used for managing type 2 diabetes. Research indicates that the compound exhibits similar mechanisms of action, enhancing insulin secretion and lowering blood glucose levels post-meal.
Case Study: Efficacy in Diabetes Management
A clinical study conducted on patients with type 2 diabetes demonstrated that administration of this compound resulted in a significant reduction in HbA1c levels compared to baseline measurements. Patients reported improved glycemic control and fewer side effects compared to traditional therapies.
Anticancer Activity
Emerging research suggests potential anticancer properties attributed to the compound. Its ability to inhibit specific pathways involved in tumor growth has garnered attention.
Case Study: In Vitro Studies
In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
The neuroprotective effects of the compound have been investigated, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
Animal models treated with the compound displayed reduced neuroinflammation and improved cognitive functions. These findings suggest a promising avenue for further research into its therapeutic potential for neurodegenerative disorders.
Nanoparticle Formulations
Recent advancements in drug delivery systems have explored the encapsulation of this compound within nanoparticles to enhance bioavailability and targeted delivery.
Data Table: Comparison of Delivery Systems
| Delivery System | Bioavailability | Targeting Efficacy | Release Profile |
|---|---|---|---|
| Free Compound | Low | Non-targeted | Rapid Release |
| Nanoparticle Encapsulation | High | Targeted | Sustained Release |
Mechanism of Action
Sitagliptin phosphate hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the inactivation of incretin hormones . By inhibiting DPP-4, sitagliptin phosphate hydrate increases the levels of active incretin hormones, leading to increased insulin production and decreased glucagon production in a glucose-dependent manner . This helps to improve glycemic control in patients with type 2 diabetes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Sitagliptin Phosphate Monohydrate vs. Alogliptin and Linagliptin
Sitagliptin belongs to the triazolopiperazine class of DPP-4 inhibitors, alongside alogliptin and linagliptin. These compounds share a β-amino acid backbone but differ in heterocyclic substituents and fluorination patterns (Table 1):
Key Differences :
- Potency : Linagliptin exhibits higher DPP-4 inhibition potency (lower IC₅₀) but lower bioavailability due to strong plasma protein binding .
- Structural Flexibility : Sitagliptin’s triazolopiperazine core allows for optimized binding to the DPP-4 active site, while alogliptin’s pyrimidinedione enhances selectivity .
Comparison with Experimental Triazolopiperazine Derivatives
Several triazolopiperazine-based analogs have been synthesized to explore structure-activity relationships (SAR):
Compound A : (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one
- Molecular Formula : C₁₆H₁₂F₆N₄O
- Key Feature: α,β-unsaturated ketone (butenone) instead of β-amino ketone.
- Impact : Reduced DPP-4 affinity (IC₅₀ > 100 nM) due to loss of hydrogen-bonding capability with catalytic residues .
Compound B : 4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one
- Molecular Formula : C₁₅H₁₂F₆N₄O₂
- Key Feature: Ketone group at position 2 instead of β-amino group.
- Impact: 10-fold lower potency (IC₅₀ = 180 nM) compared to sitagliptin, highlighting the critical role of the β-amino group in binding .
Research Findings and Clinical Relevance
Sitagliptin’s Preclinical and Clinical Advantages
- Efficacy: In vivo studies demonstrated sitagliptin’s ability to reduce HbA1c by 0.6–1.1% in monotherapy and synergize with metformin .
- Synthesis: Economical stereoselective synthesis using NaBH₄/HCOOH avoids costly catalysts, enhancing scalability .
Natural Product Screening
These NPs exhibited comparable ADMETox profiles but require further validation .
Biological Activity
The compound 3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one; phosphoric acid; hydrate is a complex heterocyclic molecule with potential therapeutic applications. Its unique structure incorporates multiple trifluoromethyl and triazole functionalities, which may influence its biological activity significantly.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 862156-92-1 |
| Molecular Formula | C20H30ClF6N10O5P |
| Molecular Weight | 670.933 g/mol |
| Melting Point | 163-169 °C |
| Solubility | Slightly soluble in DMSO and methanol |
| Form | Solid (white to off-white) |
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate signaling pathways involved in metabolic processes. Specifically, it has been studied as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibition of DPP-IV activity. The IC50 values reported for similar triazole derivatives range from 0.005 µM to 0.1 µM, indicating potent enzyme inhibition. For instance, a study reported that a related compound showed an IC50 of 0.005 µM against DPP-IV, suggesting that the structural modifications in this class of compounds can lead to enhanced biological activity .
In Vivo Studies
Animal model studies have shown promising results regarding the pharmacokinetic properties and efficacy of this compound in lowering blood glucose levels. In diabetic mice models, administration led to a significant reduction in hyperglycemia and improved insulin sensitivity. These findings suggest a potential application in managing type 2 diabetes .
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to the one discussed:
- Sitagliptin Derivatives : Research on sitagliptin derivatives has shown that modifications in the triazole ring can enhance DPP-IV inhibition and improve oral bioavailability. The findings suggest that the trifluoromethyl groups contribute to increased potency and selectivity .
- Cancer Applications : Other derivatives have been explored for their anti-cancer properties. For example, compounds with similar scaffolds were evaluated for their ability to inhibit c-Met kinases, which are implicated in various cancers. Some showed promising results in preclinical trials .
Q & A
Q. What are the recommended analytical methods for confirming the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, ¹⁹F NMR can resolve trifluoromethyl and fluorophenyl groups, which are prone to signal overlap in ¹H NMR . Melting point determination (e.g., 82–84°C for related analogs) and solubility profiling in chloroform or methanol are also essential for batch consistency .
Q. How can researchers optimize synthetic yields of this compound?
Multi-step synthesis involving trifluoroacetimidoyl chlorides and hydrazine hydrate has been reported, with yields sensitive to reaction temperature and solvent polarity. For example, using benzene-1,3,5-triyl triformate in anhydrous dichloromethane at 0–5°C minimizes side reactions. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yields to >70% for intermediates .
Q. What are the stability considerations for long-term storage of this compound?
The compound should be stored under refrigeration (2–8°C) in airtight containers with desiccants to prevent hydrolysis of the trifluoromethyl group and phosphoric acid moiety. Stability studies indicate a shelf life of 6–12 months under these conditions. Periodic analysis via HPLC is recommended to detect degradation products like 4-(2,4,5-trifluorophenyl)butan-1-one derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
Discrepancies in IC₅₀ values (e.g., DPP-IV inhibition) often arise from assay conditions. Standardize protocols by using recombinant human DPP-IV enzyme, pH 7.4 buffer, and 37°C incubation. Cross-validate findings with orthogonal assays like fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR). For instance, Kim et al. (2005) reported IC₅₀ = 18 nM under controlled conditions, while variations in buffer ionic strength or enzyme source may alter results .
Q. What computational strategies are effective for predicting the pharmacokinetic profile of this compound?
SwissADME and pkCSM platforms can model parameters like logP (lipophilicity), aqueous solubility, and CYP450 metabolism. Input the SMILES string and run simulations under physiological pH (7.4). For example, the compound’s logP ≈ 2.1 suggests moderate blood-brain barrier permeability, while high topological polar surface area (TPSA > 100 Ų) limits oral bioavailability. Molecular dynamics simulations further clarify binding modes to targets like DPP-IV .
Q. How can crystallography be leveraged to study hydrate formation in this compound?
Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.710–0.980 Å) resolves hydrate stoichiometry and hydrogen-bonding networks. For phosphoric acid hydrates, dehydration-rehydration cycles under controlled humidity (e.g., 30–70% RH) reveal reversible phase transitions. Data from related triazolopyrazines show water molecules occupying interstitial sites in the crystal lattice .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?
Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B) achieves >99% enantiomeric excess (ee). Asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts is also effective. The (R)-enantiomer (Sitagliptin phosphate) shows superior DPP-IV inhibition compared to the (S)-form, necessitating rigorous chiral HPLC validation (Chiralpak AD-H column) .
Methodological Notes
- Data Contradiction Analysis : Compare batch-specific impurities (e.g., residual hydrazine) using liquid chromatography-mass spectrometry (LC-MS) and adjust synthetic protocols to eliminate side products .
- Experimental Design : For bioactivity studies, employ randomized block designs with split-plot arrangements to account for variables like solvent purity and enzyme lot variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
